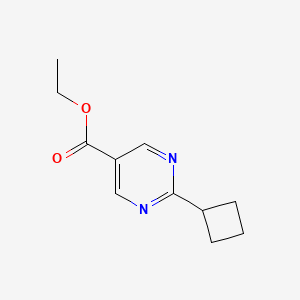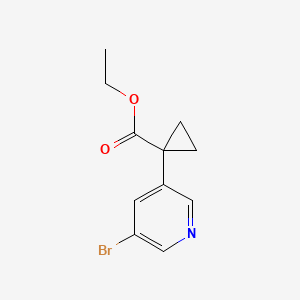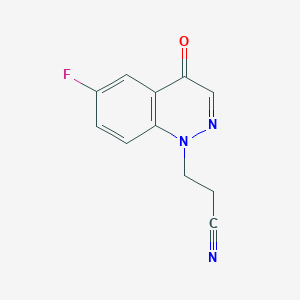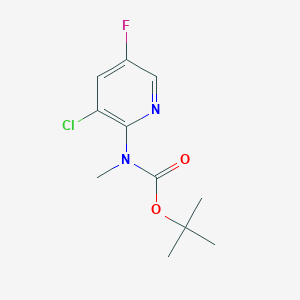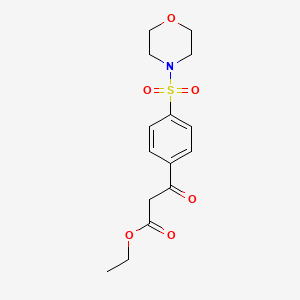
Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound features a morpholine ring, a sulfonyl group, and an ester functional group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate typically involves multiple steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydride or potassium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Comparison: Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is unique due to its combination of a morpholine ring and an ester functional group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H19NO6S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
ethyl 3-(4-morpholin-4-ylsulfonylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-2-22-15(18)11-14(17)12-3-5-13(6-4-12)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-11H2,1H3 |
Clave InChI |
XCPCFPMXMBJYOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



